1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring provides a rigid, three-dimensional structure, while the other groups contribute to the compound’s overall polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions under certain conditions. The acetyl group could be involved in condensation or hydrolysis reactions, and the carboxamide group might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Mechanism of Action
Target of Action
The specific target of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is currently unknown. It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets, contributing to its potential biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, often resulting in changes in cellular function . For instance, some compounds bind to receptors, altering their activity and triggering a cascade of biochemical events within the cell .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide’s action are currently unknown. Based on the wide range of activities exhibited by similar compounds, it’s possible that this compound could have diverse effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O2/c1-7(17)16-5-8(6-16)12(18)15-9-2-3-11(14)10(13)4-9/h2-4,8H,5-6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYRLINZAFUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide |
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